(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclopropane ring and the chiral centers make it a unique molecule with specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.
Introduction of the Amine Group: The amine group can be introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The chiral centers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Simmons-Smith Reaction: Utilizing continuous flow reactors to efficiently produce the cyclopropane ring.
Automated Reductive Amination: Employing automated systems to control reaction conditions and ensure high yield and purity.
Chiral Resolution Techniques: Using high-performance liquid chromatography (HPLC) for the resolution of enantiomers on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form the corresponding imine or nitrile.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers and the cyclopropane ring contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
(1R,2S)-2-(4-Ethylphenyl)cyclopropan-1-amine hydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.
(1R,2S)-2-(4-Propylphenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
(1R,2S)-2-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPAOEIOLBPKJC-ZVWHLABXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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